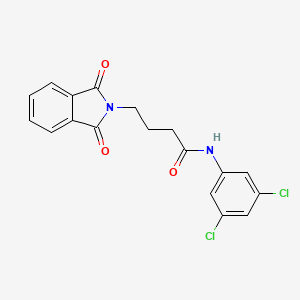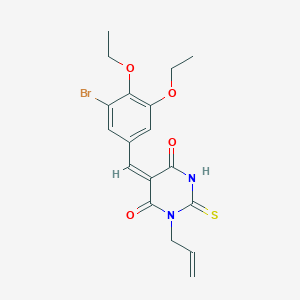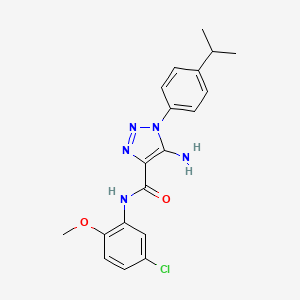
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as MPTH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPTH belongs to the class of hydrazide derivatives, which have been found to exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood. However, it is believed to act through the inhibition of enzymes involved in bacterial and cancer cell growth. 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication, and also inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis.
Biochemical and physiological effects:
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is its potent antimicrobial and anticancer activity. It is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is its potential toxicity, which needs to be further studied before it can be used as a therapeutic agent.
Future Directions
There are several future directions for further research on 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of research is the development of novel 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of the exact molecular targets of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, which can help in the development of more targeted therapies. Additionally, further studies are needed to evaluate the potential of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide as a therapeutic agent in vivo.
In conclusion, 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is a promising compound with potential therapeutic applications in the fields of antimicrobial and anticancer therapy. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. The development of novel 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide derivatives and in vivo studies can help in the development of more targeted and effective therapies.
Synthesis Methods
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and 3-pyridinecarboxaldehyde. The product is then purified through column chromatography to obtain pure 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide.
Scientific Research Applications
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been found to be effective against fungal strains such as Candida albicans.
Another area of research is the anticancer activity of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide inhibits the growth of various cancer cell lines including breast cancer, lung cancer, and liver cancer. It has also been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
5-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-4-5-11(17-9)12(16)15-14-8-10-3-2-6-13-7-10/h2-8H,1H3,(H,15,16)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOLJYUIXMCNRH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C\C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)
![3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)



![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)
